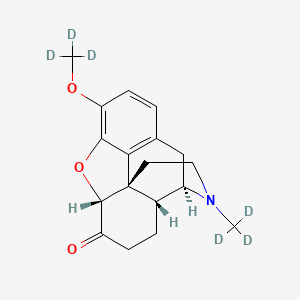

Hydrocodone-D6; (5a)-4,5-Epoxy-3-(methoxy-d3)-17-(methyl-d3)morphinan-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrocodone-d6 is a deuterated analog of hydrocodone, an opioid agonist used primarily for pain relief and as a cough suppressant. The deuterium atoms replace hydrogen atoms in the hydrocodone molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of hydrocodone-d6 typically involves the incorporation of deuterium into the hydrocodone molecule. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of hydrocodone-d6 involves large-scale synthesis using deuterated precursors. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: Hydrocodone-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Conversion to hydromorphone-d6 using oxidizing agents.

Reduction: Reduction of the ketone group to form dihydrohydrocodone-d6.

Substitution: N-demethylation to produce norhydrocodone-d6.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Use of strong bases like sodium hydroxide or lithium diisopropylamide.

Major Products:

- Hydromorphone-d6

- Dihydrohydrocodone-d6

- Norhydrocodone-d6

Aplicaciones Científicas De Investigación

Hydrocodone-d6 is extensively used in scientific research, particularly in the following areas:

- Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the metabolism and distribution of hydrocodone in biological systems .

- Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of hydrocodone .

- Analytical Chemistry: Employed in the development of analytical methods for the quantification of hydrocodone and its metabolites in various matrices .

- Medical Research: Investigates the efficacy and safety of hydrocodone formulations in clinical trials .

Mecanismo De Acción

Hydrocodone-d6, like hydrocodone, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, altering the perception and response to pain. It also produces generalized central nervous system depression, which contributes to its analgesic and antitussive effects .

Comparación Con Compuestos Similares

- Oxycodone-d6

- Hydromorphone-d6

- Codeine-d6

- Morphine-d6

Comparison:

- Hydrocodone-d6 vs. Oxycodone-d6: Both are used for pain relief, but oxycodone-d6 is often considered more potent and has a longer duration of action .

- Hydrocodone-d6 vs. Hydromorphone-d6: Hydromorphone-d6 is a metabolite of hydrocodone-d6 and is more potent in terms of analgesic effects .

- Hydrocodone-d6 vs. Codeine-d6: Codeine-d6 is used for milder pain and as a cough suppressant, whereas hydrocodone-d6 is used for more severe pain .

- Hydrocodone-d6 vs. Morphine-d6: Morphine-d6 is a naturally occurring opioid and is used for severe pain, often in palliative care .

Hydrocodone-d6’s uniqueness lies in its use as a stable isotope for research purposes, providing valuable insights into the pharmacokinetics and metabolism of hydrocodone.

Propiedades

Número CAS |

1007844-38-3 |

|---|---|

Fórmula molecular |

C18H21NO3 |

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3,2D3 |

Clave InChI |

LLPOLZWFYMWNKH-CWCHNPBGSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3C(=O)CC4 |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)

![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045214.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12045224.png)